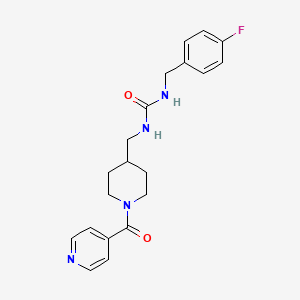

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as 6-MeO-THC-O-acetate, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Structure Elucidation : Research on similar compounds, such as thiazolylindoles and benzimidazoles, has revealed their significance in the discovery of new materials with potential cannabinoid receptor activity. These findings are critical in the forensic science domain, especially in the identification and analysis of novel psychoactive substances. The work by Westphal et al. (2015) on thiazolylindoles exemplifies the process of chemical synthesis, structure elucidation, and the application of mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic techniques for novel compound identification Westphal, F., Sönnichsen, F., Knecht, S., Auwärter, V., & Huppertz, L. (2015). Forensic science international.

Pharmacological Potential : The synthesis of pharmacologically active indoles, as demonstrated by Hishmat et al. (1999), involves the creation of compounds with anti-inflammatory, ulcerogenic, and antispasmodic activities. This research underscores the diverse pharmacological applications of indole derivatives, highlighting their potential in developing new therapeutic agents Hishmat, O., Ebeid, M., Nakkady, S., Fathy, M., & Mahmoud, S. (1999). Bollettino chimico farmaceutico.

Material Science Applications : The electropolymerization of thieno[3,2-b]indoles, including derivatives with methoxy groups, represents a frontier in material science for creating new conducting materials. The research by Mezlova et al. (2005) explores the synthesis of polymer films with potential applications in electronics and nanotechnology, offering insights into the material's electrochemical and physicochemical properties Mezlova, M., Aaron, J., Svoboda, J., Adenier, A., Maurel, F., & Chane-Ching, K. (2005). Journal of Electroanalytical Chemistry.

Antimicrobial and Antioxidant Properties : The exploration of 6-methoxytetrahydro-β-carbolines for their in vitro antioxidant and cytotoxicity properties by Goh et al. (2015) exemplifies the ongoing research into indole derivatives' potential health benefits. These compounds, derived from the Maillard reaction, show promise in developing new antioxidants with minimal cytotoxicity, indicating their relevance in food science and pharmacology Goh, T. B., Koh, R., Yam, M., Azhar, M. E., Mordi, M. N., & Mansor, S. M. (2015). Food chemistry.

properties

IUPAC Name |

6-methoxy-N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-20-13-3-2-12-8-15(18-14(12)9-13)16(19)17-6-4-11-5-7-21-10-11/h2-3,5,7-10,18H,4,6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGVZFVTNVDVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)

![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)

![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)